An In-depth Technical Guide to the Synthesis of 5-Isobutoxy-isophthalic Acid Monomethyl Ester
An In-depth Technical Guide to the Synthesis of 5-Isobutoxy-isophthalic Acid Monomethyl Ester
Introduction
5-Isobutoxy-isophthalic acid monomethyl ester is a valuable intermediate in the synthesis of a variety of functional molecules, finding applications in fields ranging from materials science to pharmaceuticals. Its unique structure, featuring a bulky isobutoxy group and orthogonal carboxylic acid and methyl ester functionalities on a central benzene ring, allows for precise molecular engineering. This guide provides a comprehensive overview of the synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into two primary, logically sound synthetic routes, elucidating the rationale behind each step and providing detailed experimental protocols.
Strategic Approaches to Synthesis
The synthesis of 5-isobutoxy-isophthalic acid monomethyl ester necessitates a strategic approach to functional group manipulation. The core challenge lies in the selective functionalization of the hydroxyl group and one of the two carboxylic acid groups of the precursor, 5-hydroxyisophthalic acid. Two principal pathways emerge as the most viable, differing in the sequence of etherification and esterification/hydrolysis steps.
Route A commences with the readily available dimethyl 5-hydroxyisophthalate, proceeds through an etherification to install the isobutoxy group, and concludes with a selective mono-hydrolysis of the resulting diester.
Route B takes an alternative approach, starting with 5-hydroxyisophthalic acid. This route involves a selective mono-esterification to yield 5-hydroxy-isophthalic acid monomethyl ester, followed by etherification of the phenolic hydroxyl group.
The choice between these routes will often depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.
Visualizing the Synthetic Pathways
Caption: Workflow for Williamson Ether Synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethyl 5-hydroxyisophthalate (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and a suitable volume of anhydrous DMF.
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add isobutyl bromide (1.2-1.5 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford dimethyl 5-isobutoxyisophthalate.
Step 2: Selective Mono-hydrolysis of Dimethyl 5-isobutoxyisophthalate
The selective hydrolysis of one of the two ester groups in dimethyl 5-isobutoxyisophthalate presents a significant challenge. The goal is to favor the formation of the monoacid over the diacid. This can be achieved by carefully controlling the reaction conditions.
Causality of Experimental Choices:
-
Stoichiometry of the Base: Using a stoichiometric amount (or a slight excess) of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is crucial. An excess of base will lead to the formation of the diacid. [1]* Solvent System: A mixture of a water-miscible organic solvent, such as tetrahydrofuran (THF), and water is often employed. The organic solvent helps to solubilize the diester, while the water is necessary for the hydrolysis reaction. A semi-two-phase system using THF and aqueous NaOH at low temperatures has been shown to be highly efficient for the selective monohydrolysis of symmetric diesters. [2][3]* Temperature: Conducting the reaction at a low temperature (e.g., 0 °C to room temperature) slows down the rate of the second hydrolysis, thereby increasing the selectivity for the mono-ester. [1] Experimental Protocol: Selective Mono-hydrolysis
-
Reaction Setup: Dissolve dimethyl 5-isobutoxyisophthalate (1.0 eq.) in a mixture of THF and water in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of LiOH (1.0-1.2 eq.) in water dropwise to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction has reached the desired conversion, carefully acidify the mixture to a pH of 2-3 with dilute hydrochloric acid.
-
Isolation and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-isobutoxy-isophthalic acid monomethyl ester can be purified by recrystallization or column chromatography.
Route B: Selective Mono-esterification Followed by Etherification
This alternative route can be advantageous if 5-hydroxyisophthalic acid is the more readily available starting material. The key is to achieve selective mono-esterification in the first step.
Step 1: Selective Mono-esterification of 5-Hydroxyisophthalic Acid
Achieving selective mono-esterification of a dicarboxylic acid can be challenging due to the competing formation of the diester.
Causality of Experimental Choices:
-
Stoichiometry of the Alcohol: Using a controlled amount of methanol (typically 1.0 to 1.2 equivalents) is critical to favor the formation of the mono-ester. [1]* Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is commonly used for Fischer esterification. The amount of catalyst should be carefully controlled. [4]* Reaction Monitoring: Close monitoring of the reaction progress is essential to stop the reaction at the point of maximum mono-ester formation.
Experimental Protocol: Selective Mono-esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-hydroxyisophthalic acid (1.0 eq.) in a suitable solvent such as toluene.
-
Reagent Addition: Add methanol (1.0-1.2 eq.) and a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Upon reaching the optimal conversion, cool the reaction mixture and neutralize the acid catalyst. The product mixture, containing the starting material, mono-ester, and di-ester, will require careful purification, typically by column chromatography, to isolate the desired 5-hydroxy-isophthalic acid monomethyl ester.
Step 2: Etherification of 5-Hydroxy-isophthalic Acid Monomethyl Ester
The final step in this route is the etherification of the phenolic hydroxyl group of the mono-ester intermediate. The principles and the experimental protocol are analogous to the Williamson ether synthesis described in Route A, Step 1.
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield | Purity |
| Dimethyl 5-isobutoxyisophthalate | Dimethyl 5-hydroxyisophthalate | Isobutyl bromide, K₂CO₃, DMF | >90% | >95% |
| 5-Isobutoxy-isophthalic acid monomethyl ester | Dimethyl 5-isobutoxyisophthalate | LiOH, THF/H₂O | 70-85% | >98% |
| 5-Hydroxy-isophthalic acid monomethyl ester | 5-Hydroxyisophthalic acid | Methanol, H₂SO₄ | 40-60% | >95% |
| 5-Isobutoxy-isophthalic acid monomethyl ester | 5-Hydroxy-isophthalic acid monomethyl ester | Isobutyl bromide, K₂CO₃, DMF | >90% | >98% |
Conclusion
The synthesis of 5-isobutoxy-isophthalic acid monomethyl ester can be effectively achieved through two primary synthetic routes. Route A, involving the etherification of dimethyl 5-hydroxyisophthalate followed by selective mono-hydrolysis, generally offers higher overall yields and simpler purification steps. Route B, which begins with the selective mono-esterification of 5-hydroxyisophthalic acid, provides a viable alternative depending on the availability of starting materials. The successful execution of either pathway hinges on the careful control of stoichiometric ratios, reaction temperatures, and solvent systems. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their specific applications.
References
- Kuny, K. A., & Koeppe, R. E. (1976). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Proceedings of the Society for Experimental Biology and Medicine, 151(2), 316–320.
- Nilov, D., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. NIH Public Access.
- Ogawa, H., et al. (1982). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 47(8), 1473–1476.
- Martín, G. D., et al. (2008). Selective esterification of phthalic acids in two ionic liquids at high temperatures using a thermostable lipase of Bacillus thermocatenulatus: A comparative study.
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
- McCormick, L. J., et al. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(2), 237-244.
-
Ashenhurst, J. (2022). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
- Hoffmann-La Roche. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. U.S.
- D'Souza, S. S., & D'Souza, P. P. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. RASAYAN Journal of Chemistry, 10(2), 484-490.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Mueller. (1909). 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis. Chemische Berichte, 42, 433.
- Schmidt, B. (2017). Silica-Mediated Monohydrolysis of Dicarboxylic Esters. ChemistrySelect, 2(27), 8345-8349.
- McCormick, L. J., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. OSTI.GOV.
- Nilov, D., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.
- Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.
- Niwayama, S., et al. (2023). Elucidation of the Mechanisms of Highly Efficient Selective Monohydrolysis of Symmetric Diesters in Mainly Aqueous Media. The Journal of Organic Chemistry, 88(18), 12976–12981.
- Kikelj, D., et al. (2016). Regioselective Hydrolysis and Transesterification of Dimethyl 3-Benzamidophthalates Assisted by a Neighboring Amide Group. The Journal of Organic Chemistry, 81(13), 5428–5437.
- Dynamit Nobel Aktiengesellschaft. (1987). Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate. U.S.
- Hrytsenko, I., et al. (2024). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. ScienceRise: Pharmaceutical Science, (5), 4-13.
-
ChemBK. (2024). 5-methoxy-isophthalic acid monomethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxyisophthalic acid. Retrieved from [Link]
-
PharmaCompass. (n.d.). 5-nitro-isophthalic acid monomethyl ester. Retrieved from [Link]
